An In-depth Technical Guide to 4-Amino-2-methylpyridine: Properties, Synthesis, and Biological Activity
An In-depth Technical Guide to 4-Amino-2-methylpyridine: Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 4-Amino-2-methylpyridine (also known as 4-amino-2-picoline). This versatile heterocyclic amine is a valuable building block in medicinal chemistry and materials science. This document details its key physicochemical characteristics, provides established experimental protocols for its synthesis and analysis, and explores its notable biological activity as a potent inhibitor of inducible nitric oxide synthase (iNOS). The information is presented to support researchers and professionals in drug discovery and chemical synthesis in leveraging the potential of this compound.
Physical and Chemical Properties
4-Amino-2-methylpyridine is a solid at room temperature, appearing as a white to yellow crystalline powder. Its fundamental properties are summarized below.
Identification and Structure
| Property | Value | Reference |
| IUPAC Name | 2-methylpyridin-4-amine | N/A |
| Synonyms | 4-Amino-2-picoline, 2-Methyl-4-aminopyridine | [1] |
| CAS Number | 18437-58-6 | [1] |
| Molecular Formula | C₆H₈N₂ | [1] |
| Molecular Weight | 108.14 g/mol | [1] |
| SMILES | Cc1cc(N)ccn1 | [2] |
Physicochemical Data
A compilation of key physicochemical data is presented in the following table for easy reference and comparison.
| Property | Value | Reference |
| Melting Point | 93-97 °C | [2] |
| Boiling Point | 230 °C | [3] |
| Density | Data not readily available | N/A |
| Solubility | Freely soluble in water, DMF, and lower alcohols. Slightly soluble in aliphatic hydrocarbons and petroleum ether. | [3][4] |
| pKa | Data not readily available | N/A |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of 4-Amino-2-methylpyridine.
NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons and the methyl group protons.[5]
-
¹³C NMR: The carbon-13 NMR spectrum shows distinct peaks for the six carbon atoms in the molecule.[6]
Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands corresponding to the N-H stretching of the amino group and C-H and C=N vibrations of the pyridine ring.[7]
Mass Spectrometry
Mass spectrometry data confirms the molecular weight of the compound.[8]
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of 4-Amino-2-methylpyridine.
Synthesis of 4-Amino-2-methylpyridine
A common synthetic route involves the reduction of 2-methyl-4-nitropyridine.[9]
Materials:
-
2-methyl-4-nitropyridine
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas
-
High-pressure kettle
-
Diatomaceous earth
Procedure:
-
Dissolve 2-methyl-4-nitropyridine (13.8 g, 0.1 mol) in methanol.
-
Add 10% Pd/C (0.1 g) to the solution.
-
Transfer the mixture to a high-pressure kettle.
-
Pressurize the kettle with hydrogen gas to 0.5 MPa.
-
Heat the reaction mixture to 20 °C and maintain for 15 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through diatomaceous earth to remove the Pd/C catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield 4-Amino-2-methylpyridine.
Purification
Purification can be achieved through recrystallization or by an acid-base extraction method.[10]
Materials:
-
Crude 4-Amino-2-methylpyridine
-
Dilute acid solution (e.g., HCl)
-
Organic solvent (e.g., ethyl acetate)
-
Alkaline solution (e.g., NaOH)
-
Distilled water
Procedure:
-
Dissolve the crude product in a dilute acid solution to form the corresponding salt, which is water-soluble.
-
Wash the aqueous solution with an organic solvent to extract any non-basic organic impurities.
-
Slowly add an alkaline solution to the aqueous phase to adjust the pH to 8-9, causing the free base of 4-Amino-2-methylpyridine to precipitate.
-
Collect the solid precipitate by filtration.
-
Wash the filter cake with distilled water.
-
Dry the purified product under vacuum.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) [3][11]
-
Column: LiChrospher 100 RP-18 reversed-phase column (25 cm x 4 mm I.D.; 10 µm particle size).
-
Mobile Phase: A gradient of methanol and water is typically suitable. For specific applications, an isocratic mobile phase of acetonitrile and water with a sulfuric acid buffer can be used.
-
Flow Rate: 0.9 - 1.0 mL/min.
-
Detection: UV detection at a wavelength determined from the compound's UV-Vis spectrum (e.g., 200 nm or 254 nm).
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent (e.g., methanol/water mixture) to a known concentration (e.g., 1.0 mg/mL).
Gas Chromatography (GC) [12]
-
Column: Capillary column (e.g., DA-1).
-
Oven Temperature Program: Initial temperature of 40 °C held for 15 min, then ramped to 140 °C at 75 °C/min and held for 10 min.
-
Injector Temperature: 180 °C.
-
Detector: Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD).
-
Detector Temperature: 200 °C.
-
Carrier Gas: High purity nitrogen at a flow rate of 0.8 mL/min.
-
Split Ratio: 130:1.
Biological Activity and Signaling Pathway
4-Amino-2-methylpyridine is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), also known as NOS II.[10] iNOS is an enzyme that produces large amounts of nitric oxide (NO), a key signaling molecule in the immune response and inflammatory processes.[9] Overproduction of NO by iNOS is implicated in the pathophysiology of various inflammatory diseases and septic shock.
The induction of iNOS expression is triggered by pro-inflammatory stimuli such as bacterial lipopolysaccharide (LPS) and cytokines (e.g., TNF-α, IL-1β). These stimuli activate intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) pathway. Upon activation, NF-κB translocates to the nucleus and binds to the promoter region of the iNOS gene, initiating its transcription. 4-Amino-2-methylpyridine exerts its inhibitory effect by competing with the substrate L-arginine, thereby blocking the synthesis of nitric oxide.[10]
Below is a diagram illustrating the iNOS signaling pathway and the point of inhibition by 4-Amino-2-methylpyridine.
References
- 1. Nitric oxide synthase - Wikipedia [en.wikipedia.org]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. uma.es [uma.es]
- 4. Gas chromatography-mass spectrometry analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in urine and feces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of Inducible Nitric Oxide Synthase (iNOS) and its Potential Role in Insulin Resistance, Diabetes and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]

